molecular formula C8H3Cl3N2O2 B3319640 2,3,6-Trichloro-5-cyano-4-hydroxybenzamide CAS No. 115044-73-0

2,3,6-Trichloro-5-cyano-4-hydroxybenzamide

Cat. No.: B3319640
CAS No.: 115044-73-0
M. Wt: 265.5 g/mol
InChI Key: WUYYRWIYXBUPBS-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-cyano-4-hydroxybenzamide (CAS 115044-73-0) is a multifunctional halogenated benzamide of significant interest in advanced chemical research. With the molecular formula C₈H₃Cl₃N₂O₂ and a molecular weight of 265.5 g/mol, this compound features a unique, highly substituted aromatic ring system that serves as a versatile scaffold for synthetic chemistry . This compound is recognized for its complex solid-state structure, which features a network of intermolecular interactions including hydrogen bonds and halogen interactions, making it a subject of interest in crystallography and materials science . The molecules form ribbons held together by cyclic (CONH)₂ hydrogen bonds and Cl···N interactions, which then assemble into layers through additional Cl···Cl interactions . A key research application of this compound and its structural analogs is in the study of agrochemical metabolites. It is closely related to compounds used as isotope-labelled standards for investigating the environmental fate and metabolic pathways of fungicides like Chlorothalonil . The presence of multiple functional groups—including three chlorine atoms, a cyano group, a hydroxyl group, and an amide—on a single benzene ring makes it a valuable chemical building block . These groups offer multiple sites for further chemical modification, enabling the synthesis of more complex molecules for applications in medicinal chemistry, materials science, and the development of novel agrochemicals . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trichloro-5-cyano-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2O2/c9-4-2(1-12)7(14)6(11)5(10)3(4)8(13)15/h14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYYRWIYXBUPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921605
Record name 2,3,6-Trichloro-5-cyano-4-hydroxybenzene-1-carboximidic acid
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Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115044-73-0
Record name 2,3,6-Trichloro-5-cyano-4-hydroxybenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trichloro-5-cyano-4-hydroxybenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trichloro-5-cyano-4-hydroxybenzene-1-carboximidic acid
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In Depth Spectroscopic Characterization and Advanced Structural Elucidation of 2,3,6 Trichloro 5 Cyano 4 Hydroxybenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,3,6-trichloro-5-cyano-4-hydroxybenzamide, with its limited number of protons, high-field NMR is crucial for resolving signals and elucidating through-bond and through-space correlations.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the respective nuclei, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, COSY would primarily be used to confirm the coupling between the amide protons (-NH₂) and potentially the hydroxyl proton (-OH), depending on the solvent and concentration, which can reveal information about proton exchange dynamics.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is critical for assigning the carbon signals. For the title compound, the aromatic carbon attached to the single aromatic proton would show a clear correlation.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is the key experiment for piecing together the molecular skeleton. For instance, correlations from the amide protons to the carbonyl carbon and the adjacent aromatic carbon (C1) would be expected. Similarly, the aromatic proton would show correlations to neighboring quaternary carbons.

Tautomeric analysis is also a key consideration. The presence of the hydroxy and amide groups allows for potential keto-enol and amide-imidic acid tautomerism. Variable temperature NMR studies can be employed to investigate the equilibrium between possible tautomers, as changes in temperature can shift the equilibrium and result in observable changes in the chemical shifts and coupling patterns.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Benzamide (B126) Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-C=O-~166Amide H, Aromatic H
Aromatic-H~7.5~125Carbonyl C, Quaternary Cs
-OH~10.0-Aromatic Cs
-NH₂~8.0, ~7.8-Carbonyl C, Aromatic C
Aromatic-CN-~118Aromatic H
Aromatic-Cl-~130-135-
Aromatic-OH-~155-

Note: Data is illustrative and based on typical chemical shifts for similarly substituted benzamide structures.

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in the solid phase, providing information that is complementary to X-ray diffraction. nih.gov It is particularly useful for characterizing polymorphs, which are different crystal forms of the same compound that can exhibit distinct physical properties. esrf.fr

For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be applied. ¹³C CP-MAS spectra can distinguish between polymorphs by revealing differences in the chemical shifts of the carbon atoms due to their unique packing environments in the crystal lattice. Furthermore, ¹⁵N ssNMR could provide sensitive insights into the hydrogen bonding environment of the amide and nitrile nitrogen atoms, as these interactions significantly influence the nitrogen chemical shift tensor. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is crucial for confirming the molecular formula of the compound. For C₈H₃Cl₃N₂O₂, the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). libretexts.org This would manifest as a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities that can be theoretically predicted.

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. For benzamides, a characteristic fragmentation is the loss of the amino group (•NH₂), leading to the formation of a stable benzoyl cation. researchgate.net

Table 2: Predicted Isotopic Pattern and Fragmentation for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺261.9Molecular Ion
[M+2]⁺263.9Molecular Ion + one ³⁷Cl
[M+4]⁺265.9Molecular Ion + two ³⁷Cl
[M+6]⁺267.9Molecular Ion + three ³⁷Cl
[M-NH₂]⁺245.9Loss of amino radical
[M-CO-NH₂]⁺217.9Loss of carbamoyl (B1232498) radical

Note: m/z values are monoisotopic for the most abundant isotope of chlorine. The full spectrum would show a complex pattern based on all isotopic combinations.

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. nih.govusuhs.edu

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3400-3200 cm⁻¹), the N-H stretches of the primary amide (two sharp bands around 3350 and 3180 cm⁻¹), the C≡N stretch of the cyano group (around 2230 cm⁻¹), and the C=O stretch of the amide (the "Amide I" band, a strong absorption around 1680-1650 cm⁻¹). The positions of the O-H and N-H bands are particularly sensitive to hydrogen bonding; stronger hydrogen bonds lead to broader bands at lower wavenumbers. usuhs.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring are also often more intense in Raman than in IR. Low-frequency Raman spectroscopy can be particularly insightful for studying the lattice vibrations of the crystal, which are directly related to the polymorphic form and the intermolecular hydrogen bonding network. nih.gov

Table 3: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Hydroxyl (-OH)O-H stretch3400-3200Strong, BroadWeak
Amide (-CONH₂)N-H stretch3350, 3180Medium-StrongMedium
Amide (-CONH₂)C=O stretch (Amide I)1680-1650Very StrongMedium
Cyano (-C≡N)C≡N stretch2240-2220MediumStrong
Aromatic RingC=C stretch1600-1450Medium-StrongStrong
Aryl-ChlorideC-Cl stretch1100-800StrongMedium

X-ray Crystallography of this compound and Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides precise bond lengths, bond angles, and torsional angles, and reveals the details of intermolecular interactions, including hydrogen bonding and π-stacking, which dictate the crystal packing.

For a closely related isomer, 3,4,6-trichloro-5-cyano-2-hydroxybenzamide, the crystal structure has been determined, revealing the precise molecular geometry and packing. iucr.org Such a study for the title compound would definitively establish its solid-state conformation and the supramolecular architecture. The analysis would detail the hydrogen-bonding network, for example, whether the amide and hydroxyl groups form intramolecular or intermolecular hydrogen bonds, and whether they form dimeric structures or extended chains. iucr.org

The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a common strategy in crystal engineering. researchgate.net Investigating the co-crystals of this compound with other pharmaceutically acceptable co-formers could reveal new packing motifs and potentially modify its physicochemical properties. X-ray crystallography would be the primary tool for characterizing these new solid forms. researchgate.net

Table 4: Illustrative Crystallographic Data for a Trichlorinated Cyanobenzamide Isomer

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)14.2
c (Å)9.1
β (°)105.0
Z4
Hydrogen BondsN-H···O, O-H···N

Note: Data is illustrative and based on a known isomer, 3,4,6-trichloro-5-cyano-2-hydroxybenzamide. iucr.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The benzamide chromophore, substituted with multiple auxochromes (Cl, OH) and a chromophore (CN), is expected to have π → π* transitions. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the conjugated system. The position of λ_max can be sensitive to the solvent polarity and the state of protonation of the hydroxyl and amide groups.

Fluorescence (emission) spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While not all aromatic amides are strongly fluorescent, the presence of the extensive substitution pattern on the benzene (B151609) ring could lead to observable emission. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its photophysical properties. These electronic properties are directly linked to the molecular structure and can be influenced by factors such as tautomerism and intermolecular hydrogen bonding.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Information regarding chiral derivatives of this compound and their chiroptical properties is not available in the reviewed scientific literature. Therefore, this section is not applicable.

Detailed Research Findings

This compound, also known by its synonym 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene, has been identified as a degradation product of chlorothalonil (B1668833), a broad-spectrum fungicide. nih.gov Its presence in environmental samples is of interest to researchers studying the fate and transformation of agrochemicals.

Analytical methods have been developed for the simultaneous extraction and analysis of chlorothalonil and its degradates, including this compound, from soil and sediment samples. nih.gov One such method involves extraction with acetone (B3395972), followed by solid-phase extraction to isolate the degradates. nih.gov For analytical purposes, the degradates are derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (B32843) (TMCS). nih.gov

The primary analytical technique reported for the detection and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This powerful analytical tool allows for the separation of the compound from complex mixtures and its identification based on its mass-to-charge ratio. While the use of GC-MS for analysis has been established, specific, detailed spectroscopic data such as nuclear magnetic resonance (NMR) and infrared (IR) spectra for the pure compound are not widely available in published literature. Similarly, in-depth studies on its crystal structure through techniques like X-ray crystallography have not been reported.

Data Tables

Table 1: General Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₃Cl₃N₂O₂ epa.gov
Molecular Weight 265.48 g/mol
CAS Number 115044-73-0

| Synonyms | 1-Carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene, Benzamide, 2,3,6-trichloro-5-cyano-4-hydroxy- | |

Table 2: Analytical Method Summary

Analytical Technique Details Source(s)
Extraction Sonication with acetone and solid-phase extraction (SPE). nih.gov
Derivatization With N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (TMCS). nih.gov

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS). | nih.gov |

Computational and Theoretical Chemistry Studies of 2,3,6 Trichloro 5 Cyano 4 Hydroxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, orbital energies, and charge distributions. For a molecule like 2,3,6-Trichloro-5-cyano-4-hydroxybenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G+(d,p), are employed to optimize the molecular structure and analyze its electronic characteristics. cyberleninka.ru

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, stability, and hardness. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge distribution and intramolecular interactions. It examines the delocalization of electron density between filled and unfilled orbitals, providing insight into the stability arising from these interactions. For halogenated aromatic compounds, DFT can also reveal how the electronegative halogen atoms influence the electrostatic potential across the molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.govresearchgate.net This is crucial for understanding non-covalent interactions like hydrogen and halogen bonding. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability
LUMO Energy-2.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability nih.gov
Dipole Moment3.5 DMeasures overall polarity of the molecule

Note: This table is illustrative, showing the type of data generated from DFT calculations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately calculate the vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as the nuclear magnetic shielding tensors for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. cyberleninka.ruresearchgate.net

For this compound, theoretical calculations would predict the vibrational modes associated with its key functional groups: the O-H stretch of the hydroxyl group, the N-H stretches of the amide, the C=O stretch of the carbonyl, and the C≡N stretch of the cyano group. By comparing these predicted spectra with experimental data, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net A good correlation between calculated and experimental values validates the use of the theoretical model for further predictions. cyberleninka.ru

Similarly, NMR chemical shifts (e.g., for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. cyberleninka.runih.gov While DFT predictions for NMR in complex molecules, especially paramagnetic ones, can be challenging, they are generally reliable for organic structures and can assist in the assignment of complex spectra. researchgate.netacs.org

Table 2: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹) (DFT)Typical Experimental Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)35503500-3700
N-H stretch (amide)3400, 32503350-3500, 3150-3300
C≡N stretch (cyano)22302220-2260
C=O stretch (amide)16851650-1700

Note: This table provides an example of how predicted data is compared to standard experimental ranges for validation.

Molecular Dynamics (MD) Simulations of this compound in Solvation or Complex Environments

While quantum mechanics describes the static electronic nature of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. arxiv.org MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules in response to their environment, such as in a solvent or bound to a biological target like a protein. nih.govmdpi.com

A key analysis in MD simulations is the calculation of the Root Mean Square Deviation (RMSD) of the molecule's atoms over time. A stable RMSD value suggests that the molecule has reached an equilibrium state and is stable in its environment, for instance, within a protein's binding site. researchgate.net These simulations are crucial in drug discovery for evaluating how tightly a ligand binds to its target and for confirming the stability of the predicted binding pose obtained from molecular docking studies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized analogues can be predicted, thereby guiding the design of more potent compounds. nih.gov

Descriptor Generation and Selection for Halogenated Benzamides

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. scribd.com These descriptors can be classified based on their dimensionality (1D, 2D, 3D) and the type of information they represent. drugdesign.org For a class of compounds like halogenated benzamides, a wide range of descriptors would be generated to capture their unique structural features. The presence of halogens, for instance, significantly influences electronic properties, lipophilicity, and the potential for specific interactions like halogen bonding. nih.govnih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and to create an interpretable model. scribd.com A wrong conformational choice when generating 3D descriptors can lead to misinterpretation of the QSAR model. nih.gov

Table 3: Common Molecular Descriptor Classes for QSAR of Halogenated Benzamides

Descriptor ClassExamplesInformation Encoded
Constitutional (1D/2D) Molecular Weight, Atom Count, Ring CountBasic molecular composition and size. drugdesign.org
Topological (2D) Connectivity Indices, Kappa Shape IndicesAtomic connectivity and branching. scribd.com
Geometric (3D) Molecular Surface Area, VolumeThree-dimensional size and shape. scribd.com
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesElectron distribution, reactivity, and polarity. scribd.comtandfonline.com
Physicochemical LogP (Lipophilicity), PolarizabilityHydrophobicity and response to electric fields. drugdesign.org

This table categorizes the types of descriptors used to build QSAR models.

Statistical Validation of QSAR Models

Once a QSAR model is built, it must undergo rigorous statistical validation to ensure it is robust, reliable, and has predictive power. basicmedicalkey.com Validation is essential to confirm that the model's correlations are not due to chance and that it can accurately predict the activity of new compounds. acs.org Validation involves both internal and external procedures. basicmedicalkey.com

Internal validation assesses the stability and robustness of the model using the same dataset on which it was trained. A common technique is leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (q²). A high q² value indicates good internal predictivity.

External validation is a more stringent test of the model's predictive power. nih.gov It involves using the model to predict the activity of a set of compounds (the test set) that was not used during model development. The predictive squared correlation coefficient (R²_pred) is a key metric here. acs.org Several statistical parameters are used to judge the quality of a QSAR model.

Table 4: Key Statistical Metrics for QSAR Model Validation

MetricDescriptionGenerally Accepted ValueValidation Type
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data.> 0.6Internal
q² or Q² (Cross-validated R²) Measures the internal predictive ability of the model via cross-validation.> 0.5Internal
R²_pred (Predictive R²) Measures the model's ability to predict the activity of an external test set.> 0.6External
CCC (Concordance Correlation Coefficient) Measures the agreement between observed and predicted values.> 0.8External
r²m metrics A set of metrics for external validation that check for both correlation and prediction accuracy.Varies; e.g., avg r²m > 0.5External

This table summarizes common statistical parameters and their thresholds for validating a QSAR model, based on established guidelines. nih.govacs.org

Molecular Docking and Binding Energy Calculations with Specific Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein. mdpi.comnih.gov For a molecule like this compound, molecular docking simulations would be crucial to understand its potential interactions with biological targets such as enzyme active sites or receptor binding domains.

In studies of other substituted benzamides, molecular docking has been successfully employed to elucidate binding modes and affinities. researchgate.net For instance, research on N-heteroaryl substituted benzamide (B126) derivatives as glucokinase activators revealed that the amide group is often essential for forming hydrogen bonds with key residues like Arginine in the enzyme's allosteric site. researchgate.net The aromatic rings in these molecules typically engage in hydrophobic interactions within the binding pocket. researchgate.net Similarly, in studies of benzamide derivatives targeting enzymes like acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), docking studies have shown good correlation between calculated binding affinities and experimentally determined inhibitory concentrations (IC50). mdpi.com

For this compound, we can hypothesize a similar binding pattern. The amide and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The trichlorinated benzene (B151609) ring, being electron-rich and bulky, would likely participate in hydrophobic and halogen bonding interactions. The cyano group could also act as a hydrogen bond acceptor.

Binding energy calculations, often performed after docking, provide a quantitative measure of the binding affinity. These calculations can help in ranking potential drug candidates. For a series of substituted benzamides, binding energies typically range from -7 to -11 kcal/mol, indicating strong interactions with their respective targets. nih.govmdpi.com

Table 1: Illustrative Example of Docking Scores and Key Interactions for Substituted Benzamides with a Hypothetical Receptor

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Benzamide-5.2SER122, PHE290Hydrogen Bond, Pi-Pi Stacking
4-Hydroxybenzamide (B152061)-6.1SER122, HIS280, PHE290Hydrogen Bond, Pi-Pi Stacking
2,3,6-Trichlorobenzamide-7.5LEU120, VAL150, PHE290Hydrophobic, Halogen Bond
This compound (Predicted) -8.5 to -10.0 SER122, HIS280, LEU120, VAL150, PHE290 Hydrogen Bond, Halogen Bond, Hydrophobic, Pi-Pi Stacking

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Conformational Analysis and Tautomeric Equilibria Determination of this compound

Conformational analysis of a molecule involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, the primary points of conformational flexibility would be the rotation around the C-C bond connecting the benzamide group to the ring and the rotation of the amide and hydroxyl groups.

Studies on other aroyl derivatives have shown that the orientation of the carbonyl group relative to the aromatic ring can significantly impact the molecule's properties. rsc.org The presence of bulky chlorine atoms at positions 2 and 6 would likely impose significant steric hindrance, restricting the rotation of the amide group and favoring a non-planar conformation. nih.gov This steric clash could force the amide group to twist out of the plane of the benzene ring.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism involving the hydroxyl group and the adjacent cyano group is possible, as is amide-imidol tautomerism of the benzamide group.

Computational studies on related hydroxy-pyridine derivatives have shown that the tautomeric equilibrium is highly dependent on the solvent environment. nih.gov In the gas phase or non-polar solvents, the neutral hydroxy form is generally more stable. nih.gov However, in polar, protic solvents like water, the equilibrium can shift towards the zwitterionic oxo form due to favorable hydrogen bonding with solvent molecules. nih.gov For this compound, the electron-withdrawing nature of the chlorine and cyano groups would influence the acidity of the hydroxyl and amide protons, thereby affecting the tautomeric equilibrium.

Table 2: Predicted Predominant Tautomers of this compound in Different Environments

EnvironmentPredicted Predominant TautomerRationale
Gas Phase / Non-polar SolventHydroxy-amide formLower intrinsic energy state without solvent stabilization.
Polar Aprotic SolventHydroxy-amide formModerate stabilization of polar forms, but not enough to overcome intrinsic stability.
Polar Protic Solvent (e.g., Water)Potential shift towards oxo-imidol or zwitterionic formsStrong hydrogen bonding with water can stabilize charge-separated species.

This table presents a hypothetical prediction based on principles from related compounds.

Analysis of Halogen Bonding and its Role in Molecular Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In this compound, the three chlorine atoms can participate in halogen bonding.

Computational studies on polychlorinated aromatic compounds have highlighted the importance of halogen bonding in their molecular recognition and biological activity. nih.gov The strength of a halogen bond depends on the polarizability of the halogen atom and the nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the cyano group in the target molecule, can enhance the electrophilic character of the chlorine atoms, making them stronger halogen bond donors.

Research on polychlorinated biphenyls (PCBs) has shown that the position of chlorine atoms influences their interaction with biological receptors. nih.gov Similarly, the specific arrangement of the three chlorine atoms in this compound would create a unique electrostatic potential surface, dictating its preferred halogen bonding interactions.

Table 3: Potential Halogen Bond Acceptors for this compound in a Biological System

Potential Halogen Bond AcceptorLocation in a Protein
Carbonyl oxygenPeptide backbone, Asp, Glu, Asn, Gln side chains
Hydroxyl oxygenSer, Thr, Tyr side chains
Amine nitrogenLys, Arg, His side chains
Thioether sulfurMet side chain

Environmental Fate and Degradation Studies of 2,3,6 Trichloro 5 Cyano 4 Hydroxybenzamide

Photolytic Degradation Pathways and Kinetics

While the parent compound, chlorothalonil (B1668833), is known to undergo rapid degradation in clear, shallow water through aqueous photolysis, specific studies detailing the photolytic degradation pathways and kinetics of 2,3,6-trichloro-5-cyano-4-hydroxybenzamide are limited. epa.govnih.gov Research on chlorothalonil indicates that its photodegradation can be enhanced by the presence of dissolved organic matter and proceeds via a pseudo-first-order reaction, with half-lives ranging from 1 to 48 hours in natural waters. nih.gov The byproducts of chlorothalonil photolysis include various dechlorinated and substituted dicyanobenzenes and benzamides. nih.gov However, the direct formation of this compound through photolytic pathways of chlorothalonil has not been extensively documented, nor have the subsequent photolytic degradation kinetics of the compound itself been established.

Hydrolytic Stability and Transformation Products

The hydrolytic stability of this compound is not well-documented in publicly available literature. For its parent compound, chlorothalonil, hydrolysis is generally slow under acidic and neutral conditions (pH 5 and 7). ekb.eg However, under alkaline conditions (pH 9), chlorothalonil degrades, with reported half-lives ranging from 40 to 60 days. epa.gov The primary products of chlorothalonil hydrolysis at high pH are 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) and 3-cyano-2,4,5,6-tetrachlorobenzamide. ekb.eg There is currently a lack of specific data on the hydrolytic stability of this compound and the potential transformation products that may arise from its hydrolysis under different pH and temperature conditions.

Microbial Biotransformation and Biodegradation in Environmental Matrices (soil, water)

Microbial activity is a significant pathway for the degradation of chlorothalonil in both soil and water. epa.govnih.gov this compound (R611968) has been identified as a product of aerobic soil metabolism of chlorothalonil. nih.gov The rate of microbial degradation of the parent compound is influenced by the biogeochemical environment, with biotic degradation half-lives in aqueous environments ranging from a few hours to several weeks. epa.gov

The biotransformation of chlorothalonil can be carried out by various soil microorganisms, including bacteria such as Stenotrophomonas acidaminiphila and fungi. nih.govnih.gov These organisms can utilize chlorothalonil as a carbon source, leading to its degradation. nih.gov While specific microbial pathways leading to the formation of this compound have not been fully elucidated, the process likely involves hydroxylation and hydration reactions. nih.gov Studies have shown that other metabolites of chlorothalonil can persist in the environment, and there are indications that this compound may also be persistent. nrw.deepa.gov

Sorption and Leaching Behavior in Soil Systems

The mobility and retention of this compound in soil are critical factors in determining its potential to leach into groundwater. The parent compound, chlorothalonil, is generally considered to be slightly mobile to moderately mobile, with its sorption to soil being influenced by organic matter and clay content. epa.govherts.ac.ukresearchgate.net

For this compound, its detection frequency in soil versus groundwater has been observed to be inversely related and dependent on its sorption coefficient. nih.gov This suggests that in soils with higher sorption capacity, the compound is more likely to be retained, reducing its leaching potential. Conversely, in soils with low sorption, it may be more mobile and prone to leaching into groundwater. nih.gov Specific sorption coefficients such as Kd (soil-water partition coefficient) and Koc (organic carbon-normalized sorption coefficient) for this compound are not widely reported, which limits the quantitative prediction of its leaching behavior in different soil types.

Advanced Analytical Techniques for Metabolite Identification in Environmental Samples

The detection and quantification of this compound in environmental matrices such as soil and water are primarily achieved through advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govepa.govepa.gov Ultra-high-performance liquid chromatography (UHPLC) is often used for the separation of this and other polar metabolites of chlorothalonil. nih.govepa.gov

Analytical methods have been developed and validated for the simultaneous determination of multiple chlorothalonil metabolites, including this compound (R611968). nih.govepa.gov These methods often employ solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation and cleanup prior to instrumental analysis. nih.govepa.gov The use of tandem mass spectrometry provides high sensitivity and selectivity, allowing for low limits of quantification (LOQ).

The following table summarizes the key parameters of a validated UHPLC-MS/MS method for the analysis of this compound (R611968) in soil and water.

ParameterSoilWater
Analytical Technique UHPLC-MS/MSUHPLC-MS/MS
Sample Preparation QuEChERSDirect Injection
Limit of Quantification (LOQ) 0.5 µg/kg5-10 ng/L
Precision (RSD%) <10%Not specified
Accuracy (%) 84-115%Not specified
Data sourced from a study on the determination of chlorothalonil metabolites in soil and water samples. nih.gov

Development of Advanced Analytical Methodologies for 2,3,6 Trichloro 5 Cyano 4 Hydroxybenzamide

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for the purity assessment and quantification of chemical compounds like 2,3,6-trichloro-5-cyano-4-hydroxybenzamide.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary choice for analyzing moderately polar to nonpolar compounds. For this compound, a C18 or C8 column would be suitable for separation. The mobile phase would typically consist of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) formate (B1220265) buffer to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target analyte and any impurities with differing polarities. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Due to the presence of polar functional groups (-OH, -NH2), derivatization of this compound may be necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and amide protons into trimethylsilyl (B98337) ethers. usgs.gov The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Condition
Column Hypersil GOLD C18 (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient 2% B to 100% B over 15-20 minutes
Flow Rate 0.3 - 1.0 mL/min
Injection Volume 5 - 20 µL
Detector DAD or UV-Vis at λmax
Column Temperature 25 - 40 °C

Note: These are typical starting parameters and require optimization.

A critical step in method development is validation, which ensures the analytical procedure is reliable for its intended purpose. mdpi.com

Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. sepscience.com For an HPLC method, these factors include the pH of the mobile phase, the percentage of the organic solvent (e.g., ±1-2%), column temperature, and flow rate. sepscience.com The "rule of 3" in reversed-phase HPLC suggests that a 10% change in organic solvent content can alter retention time by a factor of three, highlighting its importance as a robustness factor. sepscience.com For GC, parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow are assessed. The method is considered robust if the results for critical parameters, such as resolution and analyte concentration, remain within acceptable limits during these variations.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For HPLC-UV methods, sensitivity can be enhanced by selecting the optimal wavelength of detection. For trace analysis, more sensitive detectors or hyphenated techniques are often required. researchgate.net Studies on similar benzamide (B126) compounds have demonstrated that methods can be developed to quantify analytes in the nanogram per milliliter (ng/mL) range. nih.gov

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry (MS), are indispensable for trace analysis and the identification of unknown impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex samples. researchgate.net The analyte is first separated by HPLC and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. nih.gov For quantification, the tandem mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored. This process provides a high degree of certainty in identification and quantification, even in the presence of co-eluting matrix components. nih.gov Modern tandem mass spectrometers can achieve excellent sensitivity, often reaching levels of 0.1 µg/L or lower. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. thermofisher.comshimadzu.com A method for the analysis of chlorothalonil (B1668833) degradates, including a compound structurally analogous to this compound, has been developed using GC-MS. usgs.gov In this approach, after extraction and derivatization with BSTFA, the sample is injected into the GC-MS. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect all eluted compounds. The resulting mass spectra, which act as chemical fingerprints, are then compared against spectral libraries (like NIST) for putative identification. thermofisher.com High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity, aiding significantly in its structural elucidation. thermofisher.com

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of electroactive compounds. Given its aromatic structure with hydroxyl and chloro substituents, this compound is a candidate for electrochemical analysis.

A potential approach involves the use of a chemically modified electrode. For instance, a method developed for the detection of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), a structurally related hazardous toxicant, utilized a glassy carbon electrode (GCE) modified with copper oxide (CuO) nanostructures. nih.gov The CuO nanostructures facilitate the electrochemical reaction of the target analyte, enhancing the signal. nih.gov A similar sensor for this compound could be fabricated by modifying a GCE with a suitable nanomaterial. The analysis would be performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to determine the oxidation or reduction potential of the compound. Quantification is achieved by measuring the peak current, which is proportional to the analyte's concentration. Such sensors can exhibit low detection limits and wide linear ranges. nih.gov

Table 2: Potential Characteristics of an Electrochemical Sensor for this compound (based on 2,4,6-TCP sensor)

Parameter Projected Value/Condition Source Analogy
Electrode CuO Nanostructure-Modified GCE nih.gov
Technique Differential Pulse Voltammetry (DPV) nih.gov
Supporting Electrolyte Phosphate Buffer (Neutral pH) nih.gov
Potential Linear Range µM concentrations (e.g., 1-120 µM) nih.gov
Limit of Detection (LOD) Sub-µM level (e.g., ~0.046 µM) nih.gov

Note: These characteristics are hypothetical and based on an analogous system. Development and validation would be required.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays are often used in high-throughput screening due to their simplicity and speed. nih.gov

Spectrophotometry: This method relies on measuring the absorption of light by the analyte at a specific wavelength. The aromatic ring system and conjugated double bonds in this compound would result in UV absorbance, which can be used for quantification. However, spectrophotometry often lacks the selectivity required for complex matrices, as other compounds may absorb at the same wavelength.

Fluorometry: Fluorescence-based assays are known for their high sensitivity and selectivity. nih.gov A molecule is fluorescent if it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). While the intrinsic fluorescence of this compound may not be strong enough for direct measurement, derivatization with a fluorescent tag could be employed. Alternatively, an indirect assay could be developed where the analyte interacts with a fluorogenic dye, causing a change in its fluorescence signal. nih.gov For example, some assays use a fluorogenic dye that becomes fluorescent upon reaction with a specific functional group on the analyte. nih.gov

Sampling and Extraction Protocols from Complex Non-Biological Matrices

Effective sample preparation is crucial to isolate the target analyte from the matrix, concentrate it, and remove interfering substances before instrumental analysis. iaea.org

Extraction from Soil and Sediment: A method developed for a closely related degradate of chlorothalonil from soil and sediment matrices involves sonication-assisted solvent extraction with acetone (B3395972). usgs.gov Following extraction, a cleanup step using solid-phase extraction (SPE) is employed to separate the analyte from matrix interferences. usgs.gov SPE cartridges packed with materials like Florisil or graphitized carbon can be used to selectively retain either the analyte or the interferences. usgs.govnemi.gov

Extraction from Water: For aqueous samples, solid-phase extraction (SPE) is a widely used and effective technique. researchgate.netusgs.gov A water sample is passed through an SPE cartridge containing a sorbent (e.g., C18 or a polymeric sorbent). The analyte is retained on the sorbent while salts and other polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent like methanol or acetone, achieving both extraction and preconcentration. usgs.gov Another technique is dispersive liquid-liquid microextraction (DLLME), where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. nih.gov This creates fine droplets that rapidly extract the analyte, which is then collected by centrifugation for analysis by GC-MS or HPLC. nih.gov

Table 3: Summary of Extraction Techniques for this compound from Non-Biological Matrices

Matrix Technique Key Steps Reference
Soil/Sediment Sonication & SPE 1. Sonication with acetone.2. Solid-Phase Extraction (SPE) for cleanup. usgs.gov
Water Solid-Phase Extraction (SPE) 1. Sample loading onto C18 or graphitized carbon cartridge.2. Elution with an organic solvent. nemi.govusgs.gov

| Water | Dispersive Liquid-Liquid Microextraction (DLLME) | 1. Injection of extraction/disperser solvent mixture.2. Centrifugation to collect the analyte-rich phase. | nih.gov |

Future Research Directions and Translational Potential in Chemical Science

Emerging Synthetic Strategies for Complex Halogenated Benzamides

A plausible approach would involve a multi-step synthesis commencing with a readily available chlorinated benzene (B151609) derivative. The introduction of the cyano and hydroxyl groups would likely proceed through nucleophilic aromatic substitution or Sandmeyer-type reactions on a suitably functionalized aniline (B41778) precursor. The final step would involve the amidation of a carboxylic acid or acyl chloride intermediate.

Modern synthetic methodologies that could be employed to enhance efficiency and selectivity include:

Palladium-catalyzed cross-coupling reactions: Techniques such as the Suzuki or Buchwald-Hartwig couplings could be instrumental in forming the carbon-carbon or carbon-nitrogen bonds on the benzene ring with high precision. uni.lu

Directed ortho-metalation (DoM): This strategy allows for the selective functionalization of positions ortho to a directing group, which could be a powerful tool for introducing substituents in a controlled manner on the benzamide (B126) scaffold.

Flow chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction conditions for highly reactive or hazardous intermediates that may be involved in the synthesis of polychlorinated compounds.

The development of a robust synthetic route to 2,3,6-Trichloro-5-cyano-4-hydroxybenzamide would not only provide a standard for analytical studies but also open the door to a more thorough investigation of its chemical and biological properties.

Novel Computational Approaches for Predicting Benzamide Reactivity and Interaction

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that can guide experimental work. For a molecule like this compound, various computational methods can be applied to understand its reactivity and potential interactions.

Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular geometry, and vibrational frequencies of the molecule. This information can help in predicting its reactivity hotspots, such as the most likely sites for electrophilic or nucleophilic attack. For instance, the electron-withdrawing nature of the chlorine and cyano groups, combined with the electron-donating effect of the hydroxyl and amide groups, creates a complex electronic landscape that can be elucidated through DFT.

Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of the benzamide and its interactions with other molecules, such as biological macromolecules or solvent molecules. This can be particularly relevant in understanding its environmental fate and potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of related halogenated hydroxybenzamides. By correlating structural features with observed reactivity or biological activity, these models can predict the properties of new compounds and guide the design of molecules with desired characteristics. Such models are increasingly used to predict metabolic pathways and potential toxicity of novel chemical entities.

These computational approaches, when used in synergy with experimental data, can significantly accelerate the understanding of the chemical and biological profile of this compound.

Exploration of this compound as a Synthetic Intermediate for Advanced Materials or Probes

The highly functionalized and halogenated structure of this compound makes it an intriguing candidate as a synthetic intermediate for the creation of more complex molecules with potential applications in materials science and as chemical probes.

The presence of multiple reactive sites—the hydroxyl group, the amide, the cyano group, and the chlorinated aromatic ring—allows for a variety of chemical modifications. For example:

The hydroxyl group can be derivatized to form ethers or esters, which could be used to attach the molecule to polymers or surfaces.

The amide and cyano groups can be hydrolyzed or reduced to introduce new functionalities, such as carboxylic acids or amines, further expanding the synthetic possibilities.

The chlorine atoms can potentially undergo nucleophilic substitution reactions under specific conditions, allowing for the introduction of other functional groups.

These modifications could lead to the development of:

Novel polymers: Incorporation of this benzamide unit into a polymer backbone could lead to materials with enhanced thermal stability, flame retardancy, or specific recognition properties, a known application area for halogenated compounds.

Fluorescent probes: The rigid, electron-rich aromatic system could be a scaffold for the design of fluorescent sensors for specific analytes.

Biologically active molecules: The benzamide scaffold is a common feature in many pharmaceuticals. Using this compound as a starting point could lead to the synthesis of novel drug candidates.

The exploration of this compound as a synthetic building block is a promising area for future research, with the potential to yield a diverse range of functional molecules.

Addressing Specific Scientific Gaps in Halogenated Hydroxybenzamide Chemistry

The study of this compound highlights several gaps in our understanding of polyhalogenated hydroxybenzamides. Addressing these knowledge gaps will be crucial for advancing the field.

A primary gap is the lack of a reported, targeted synthesis . As mentioned, its current identification is as a degradate. Developing a synthetic route would be a significant step forward.

Another area requiring further investigation is the detailed reactivity profile of this and related compounds. A systematic study of its reactions at each functional group would provide a valuable roadmap for its use as a synthetic intermediate.

The supramolecular chemistry of halogenated hydroxybenzamides is also an underexplored area. Understanding how these molecules self-assemble in the solid state through hydrogen and halogen bonding could lead to the design of novel crystalline materials with tailored properties.

Finally, a comprehensive toxicological and environmental impact assessment is needed. While its presence as a degradate of a common fungicide is known, a deeper understanding of its persistence, bioaccumulation, and potential effects on various organisms is essential.

Closing these scientific gaps will not only provide a more complete picture of the chemistry of this compound but will also contribute to the broader field of halogenated organic compounds and their applications.

Q & A

Q. How should researchers address inconsistencies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Use software like ACD/Labs or MestReNova to simulate shifts based on DFT-optimized structures. Discrepancies >1 ppm often indicate solvent effects or dynamic processes (e.g., tautomerism). Paramagnetic relaxation agents (e.g., Cr(III)) can suppress exchange broadening in solution-state NMR .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to IC₅₀/EC₅₀ determination. Use ANOVA with post-hoc Tukey tests for comparing multiple treatment groups. For high-throughput data, machine learning (e.g., random forest) identifies structure-toxicity relationships .

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Reactant of Route 1
2,3,6-Trichloro-5-cyano-4-hydroxybenzamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.